1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride
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Overview
Description
1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a methanamine group attached at the 6-position, and it is commonly used in its dihydrochloride salt form to enhance its solubility and stability.
Preparation Methods
The synthesis of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the methanamine group. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system. This can be achieved through various methods, including the reaction of pyrazole derivatives with suitable electrophiles or the condensation of pyrazole with pyrimidine derivatives .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the methanamine position.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular pathways.
Industry: Its stability and solubility make it suitable for use in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride can be compared with other pyrazolo[1,5-a]pyrimidine derivatives to highlight its uniqueness. Similar compounds include:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Studied for its in vivo efficacy and potential as a therapeutic agent.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated for their CDK2 inhibitory activity and anticancer potential.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
2703782-02-7 |
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Molecular Formula |
C7H10Cl2N4 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-4-9-7-1-2-10-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H |
InChI Key |
RBKQFZMGFZEDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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